![molecular formula C7H9Cl4OP B14207897 Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- CAS No. 845716-99-6](/img/structure/B14207897.png)
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a cyclohexyl ring with a dichloromethylene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- can be synthesized through the reaction of cyclohexylphosphonic dichloride with dichloromethylene reagents under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- involves large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylene group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The phosphonic dichloride group can undergo hydrolysis in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Grignard Reagents: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted phosphonic dichlorides, phosphonic acids, and various organophosphorus compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The dichloromethylene group plays a crucial role in its reactivity and binding affinity to the target molecules .
Vergleich Mit ähnlichen Verbindungen
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- can be compared with other similar compounds, such as:
Methylenebis(phosphonic dichloride): Another organophosphorus compound with similar reactivity but different structural features.
Ethylphosphonic dichloride: A related compound with an ethyl group instead of the cyclohexyl ring.
Phenylphosphonic dichloride: Contains a phenyl group and exhibits different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
845716-99-6 |
|---|---|
Molekularformel |
C7H9Cl4OP |
Molekulargewicht |
281.9 g/mol |
IUPAC-Name |
1-(dichloromethylidene)-2-dichlorophosphorylcyclohexane |
InChI |
InChI=1S/C7H9Cl4OP/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h6H,1-4H2 |
InChI-Schlüssel |
MRELXZNUHLQHBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(Cl)Cl)C(C1)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
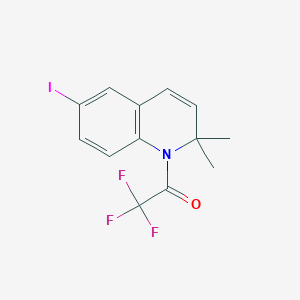
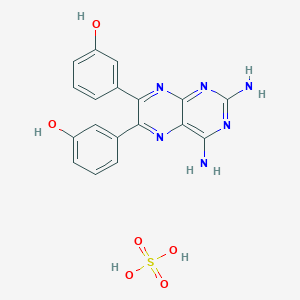
![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
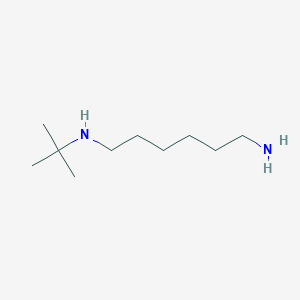
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)

![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
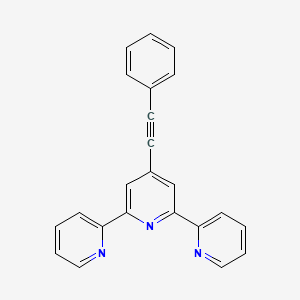
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
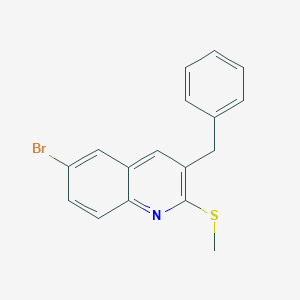
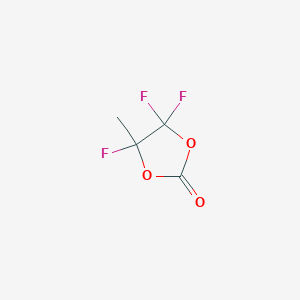

![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
